11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one
Description
Properties
IUPAC Name |
5'-bromo-1'-propan-2-ylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-9(2)16-12-5-4-10(15)8-11(12)14(13(16)17)18-6-3-7-19-14/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCGZSBPIQDZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)C3(C1=O)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321149 | |
| Record name | 5'-bromo-1'-propan-2-ylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883636-25-7 | |
| Record name | 5'-bromo-1'-propan-2-ylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one is a compound of interest due to its potential biological activities, particularly as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and non-histone proteins, playing a crucial role in regulating gene expression. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its spirocyclic structure, which includes a dioxane ring fused to an indoline moiety. The presence of the bromine atom is significant for its biological activity.
| Property | Description |
|---|---|
| IUPAC Name | 11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one |
| Molecular Formula | C13H14BrN2O3 |
| Molecular Weight | 315.16 g/mol |
| Solubility | Soluble in organic solvents |
The primary mechanism through which 11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one exerts its biological effects is by inhibiting bromodomain-containing proteins (BRDs). These proteins are involved in the recognition of acetylated lysines on histones, influencing chromatin structure and gene expression.
- Inhibition of BET Proteins : The compound has been shown to inhibit the binding of bromodomain and extraterminal (BET) family proteins to acetylated lysines, thereby modulating transcriptional activity in cancer cells.
- Impact on Gene Expression : By disrupting the interaction between BET proteins and chromatin, this compound can lead to downregulation of oncogenes and other genes implicated in disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one. In vitro assays demonstrated that this compound effectively reduced cell viability in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Case Studies
- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with 11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation.
- In Vivo Efficacy : In animal models of lung cancer (A549 xenografts), administration of the compound led to tumor shrinkage and prolonged survival compared to control groups.
Toxicological Profile
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicological effects.
Comparison with Similar Compounds
Key Observations:
Halogenation Strategies :
- Bromination is a common strategy for introducing reactivity in spiroindolines. For example, bromine in acetic acid was used to synthesize brominated pyrazolo-pyrimidine-indoline hybrids . This suggests that the bromine in 11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one may enhance its electrophilicity or serve as a handle for further functionalization.
- In contrast, α-halogenated N-acylhydrazones (e.g., in spiro[indoline-3,5'-[1,2]diazepines]) enable annulation reactions with MBH esters, yielding complex spiro frameworks .
Stereoselectivity and Catalysis: Tri(n-butyl)phosphine outperforms triphenylphosphine in catalyzing domino reactions to form spiro[cyclohexane-1,3'-indolines] with high stereoselectivity . This highlights the importance of catalyst choice in spirocyclic synthesis, which may apply to the target compound’s synthesis. NaOH has also been used as a green catalyst for (3+2) cycloadditions to access spiro(cyclopentane-1,3'-indoline) derivatives, emphasizing the role of base catalysis in spiroannulation .
Analogous compounds with bulky substituents (e.g., ethoxycarbonyl in spiro[cyclohexane-1,3'-indolines]) show reduced yields due to steric effects . Bromine’s electron-withdrawing nature could modulate electronic properties, as seen in brominated pyrazolo-pyrimidine derivatives, which exhibit distinct reactivity in cross-coupling reactions .
Research Findings and Implications
Synthetic Challenges :
- The combination of a 1,3-dioxane ring and bromine in the target compound may require specialized conditions to avoid ring-opening or debromination. Evidence from analogous systems suggests that mild acidic or basic conditions (e.g., triethylamine in dichloromethane ) could be optimal.
Potential Applications: Spiroindolines are often explored for biological activity. For example, spiro[diazepine-indolines] have been studied for cytotoxicity , while spiro[cyclohexane-indolines] are investigated as chiral building blocks . The bromine and ketone groups in the target compound make it a candidate for drug discovery or materials science.
Future Directions :
- Computational modeling (e.g., DFT studies) could predict the target compound’s reactivity and stability.
- Experimental validation of synthesis routes, inspired by methods in , is critical to confirm its properties.
Q & A
Q. How can cross-coupling reactions diversify the spiro core structure?
- Bromo Functionalization : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 11-position .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to preserve spiro integrity during functionalization .
Data Contradiction Analysis
- Discrepancies in Yields :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
